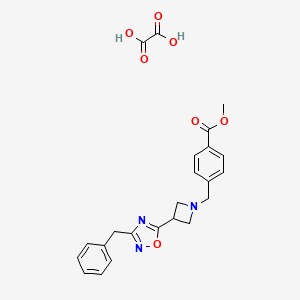

Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

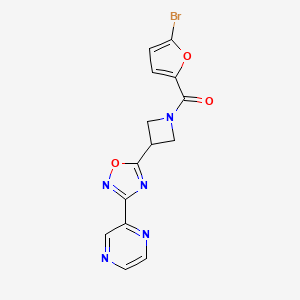

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles can vary greatly depending on the substituents present in the molecule. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its substituents. For example, the melting point, IR spectrum, NMR spectrum, and mass spectrum can provide valuable information about the compound .

Applications De Recherche Scientifique

Structural Characterization in Potential Angiotensin II Receptor Antagonists

Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate and related compounds have been studied for their structural properties, particularly in the context of angiotensin II receptor antagonists. X-ray crystallography has revealed significant interactions, like π–π interactions, between oxadiazole rings and neighboring phenyl rings, a feature relevant in designing angiotensin receptor antagonists (Meyer et al., 2003).

Synthesis and Evaluation in Anti-Inflammatory Applications

Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown potential as anti-inflammatory agents, with comparisons made to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Photoluminescent Properties in Mesogens

Research has been conducted on 1,3,4-oxadiazole derivatives, closely related to the chemical structure , for their mesomorphic behavior and photoluminescent properties. These studies have implications for the development of new materials with specific optical properties (Han et al., 2010).

Chemosensor Applications

Studies on compounds with 1,3,4-oxadiazole groups, similar to this compound, have revealed their potential as fluoride chemosensors. These chemosensors exhibit distinct color changes upon interaction with fluoride ions, which is significant for analytical and environmental applications (Ma et al., 2013).

Antimicrobial Agent Development

The synthesis and evaluation of novel compounds, including azetidin-2-ones and oxadiazoles, have been explored for their antimicrobial activity. These compounds have been tested against various bacterial strains, showing promise as potential antimicrobial agents (Ansari & Lal, 2009).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been reported to have potential as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARδ/β are part of the nuclear receptor family of transcription factors and play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

It is known that the 1,2,4-oxadiazole moiety is a crucial part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement .

Biochemical Pathways

Compounds with a similar 1,2,4-oxadiazole structure have been reported to have a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

Result of Action

Compounds with a similar 1,2,4-oxadiazole structure have shown favorable oxygen balance and positive heat of formations .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3.C2H2O4/c1-26-21(25)17-9-7-16(8-10-17)12-24-13-18(14-24)20-22-19(23-27-20)11-15-5-3-2-4-6-15;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCWWHHTELSIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)

![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)

![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)

![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)

![(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2476033.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)